molecular formula C22H21N3OS B425256 ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether

ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether

Cat. No.: B425256
M. Wt: 375.5g/mol
InChI Key: YJLJHHMOTMHJEO-UHFFFAOYSA-N
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Description

ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether is a heterocyclic compound that contains a triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxyphenyl group, a methyl group, and a naphthalen-1-ylmethyl sulfanyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction leads to the formation of the triazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted ethoxyphenyl derivatives.

Scientific Research Applications

ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole

InChI

InChI=1S/C22H21N3OS/c1-3-26-20-13-11-19(12-14-20)25-16(2)23-24-22(25)27-15-18-9-6-8-17-7-4-5-10-21(17)18/h4-14H,3,15H2,1-2H3

InChI Key

YJLJHHMOTMHJEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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